![molecular formula C24H33NO3 B6059086 ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)
ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as spirocyclic piperidine and is used in the synthesis of several drugs and other compounds.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate has several potential applications in scientific research. One of the most significant applications is in the synthesis of various drugs and other compounds. For example, this compound can be used as a precursor in the synthesis of an antipsychotic drug called spiroperidol. Additionally, it can be used in the synthesis of other compounds that have potential therapeutic applications, such as anti-inflammatory agents and analgesics.
Mechanism of Action
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain, such as dopamine receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate. However, it is believed that this compound may have potential therapeutic effects in the treatment of certain neurological and psychiatric disorders, such as schizophrenia and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate in lab experiments is its relative ease of synthesis. Additionally, this compound has potential applications in the synthesis of various drugs and other compounds, which may be of interest to researchers in the pharmaceutical industry. However, one of the limitations of using this compound is the limited information available on its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate. One potential direction is to investigate its potential therapeutic effects in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, there may be potential applications for this compound in the synthesis of new drugs and other compounds with potential therapeutic applications.
In conclusion, ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate is a compound with significant potential in scientific research. Its ease of synthesis and potential applications in drug synthesis make it an interesting compound for researchers in various fields. However, further research is needed to better understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate involves the reaction of 3-phenylpropylamine with spiro[2.3]hexanone in the presence of a catalyst to form the spirocyclic piperidine. The resulting compound is then reacted with ethyl chloroformate to form the final product. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hexane-2-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-2-28-22(27)23(11-6-10-19-8-4-3-5-9-19)14-16-25(17-15-23)21(26)20-18-24(20)12-7-13-24/h3-5,8-9,20H,2,6-7,10-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBOFOCORHNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CC23CCC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate |
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